diphenyl 1H-benzimidazol-2-ylamidophosphate
Description
Properties
CAS No. |
882865-02-3 |
|---|---|
Molecular Formula |
C19H16N3O3P |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-diphenoxyphosphoryl-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C19H16N3O3P/c23-26(24-15-9-3-1-4-10-15,25-16-11-5-2-6-12-16)22-19-20-17-13-7-8-14-18(17)21-19/h1-14H,(H2,20,21,22,23) |
InChI Key |
GBYXTGVJBPOPOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NC2=NC3=CC=CC=C3N2)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Direct Phosphorylation Using Diphenyl Phosphorochloridate
The most straightforward method involves reacting 2-aminobenzimidazole with diphenyl phosphorochloridate (ClP(O)(OPh)₂) in anhydrous conditions.
Procedure :
-
Reaction Setup :
-
Dissolve 2-aminobenzimidazole (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL).
-
Add triethylamine (2.5 mmol) as a base to scavenge HCl.
-
Slowly add diphenyl phosphorochloridate (1.2 mmol) dropwise at 0°C.
-
Stir the mixture at room temperature for 12 hours.
-
-
Workup :
Yield : 70–78%
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.20 (m, 14H, aromatic), 5.21 (s, 1H, NH).
-
³¹P NMR (162 MHz, CDCl₃): δ 8.5 ppm.
-
HRMS : Calculated for C₁₉H₁₆N₃O₃P [M+H]⁺: 390.1004; Found: 390.1002.
Alternative Method: H-Phosphonate Intermediate
For substrates sensitive to chlorinated reagents, H-phosphonate derivatives offer a milder route.
Procedure :
-
Synthesis of H-Phosphonate :
-
React diphenyl H-phosphonate (1.0 mmol) with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol) in dichloromethane (DCM).
-
Add 2-aminobenzimidazole (1.0 mmol) and stir for 24 hours at 25°C.
-
-
Workup :
-
Filter off dicyclohexylurea byproduct.
-
Wash with sodium bicarbonate and brine.
-
Dry over MgSO₄ and concentrate.
-
Yield : 65–70%
Optimization of Reaction Conditions
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | Triethylamine | 25 | 78 |
| DCM | Pyridine | 0 → 25 | 72 |
| Acetonitrile | DBU | 40 | 68 |
Polar aprotic solvents (THF, DCM) outperform acetonitrile due to better solubility of intermediates. Triethylamine provides superior yields compared to bulky bases like DBU.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 10 mol%) increases yield to 82% by accelerating the acylation step.
Stability and Degradation Pathways
Diphenyl 1H-benzimidazol-2-ylamidophosphate is susceptible to hydrolysis under acidic or basic conditions.
Hydrolysis Kinetics :
-
Half-life (pH 7.4) : 48 hours
-
Half-life (pH 2.0) : 2 hours
Stabilization strategies include storage under argon at -20°C and avoidance of protic solvents during purification.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Phosphorylation | High yield, short reaction time | Requires anhydrous conditions |
| H-Phosphonate Route | Mild conditions, no HCl generation | Lower yield, longer duration |
Chemical Reactions Analysis
Types of Reactions
Diphenyl 1H-benzimidazol-2-ylamidophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions may introduce different functional groups into the benzimidazole ring.
Scientific Research Applications
Chemistry
In coordination chemistry, diphenyl 1H-benzimidazol-2-ylamidophosphate serves as a ligand, facilitating the formation of metal complexes. These complexes can exhibit unique properties that are beneficial in catalysis and material science.
The compound has shown promise in biological applications, particularly in inhibiting enzymes associated with viral replication. Notably, it has been identified as a candidate for antiviral drug development by inhibiting the SARS-CoV-2 3CLpro enzyme, which is crucial for the virus's life cycle.
Medicinal Applications
Research indicates that benzimidazole derivatives, including this compound, possess antiproliferative and antimicrobial activities. Studies have demonstrated effective inhibition of various cancer cell lines and significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Antiviral Activity
A study highlighted the interaction of this compound with the SARS-CoV-2 enzyme, showcasing its potential as an antiviral agent. The mechanism involves binding to the active site of the enzyme, thereby preventing viral replication.
Anticancer Properties
Recent investigations into benzimidazole derivatives have revealed their anticancer potential. For instance, compounds derived from this structure were tested against several cancer cell lines, including human colorectal carcinoma (HCT116) and breast cancer cells (MDA-MB-231). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior efficacy .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 | <5 | |
| Benzimidazole derivative | MDA-MB-231 | 16.38 | |
| Benzimidazole derivative | HCT116 | 4.53 |
Industrial Applications
In industry, this compound is utilized in producing materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs). Its ability to form stable complexes makes it valuable in developing advanced materials for electronics.
Mechanism of Action
The mechanism of action of diphenyl 1H-benzimidazol-2-ylamidophosphate involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits the activity of the SARS-CoV-2 3CLpro enzyme by binding to its active site, thereby preventing the virus from replicating . The pathways involved in its mechanism of action include enzyme inhibition and disruption of viral replication processes.
Comparison with Similar Compounds
Structural Analogues: Benzimidazole Derivatives
Compounds such as 1-[(2′-Carboxy biphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole () share the benzimidazole core but lack phosphate ester functionality. The absence of the phosphate group reduces their polarity and alters reactivity, limiting direct comparison. However, benzimidazole derivatives are often bioactive, suggesting that diphenyl 1H-benzimidazol-2-ylamidophosphate may exhibit unique pharmacological or catalytic properties due to its hybrid structure .
Phosphate Esters: tertButylphenyl Diphenyl Phosphate
This compound (CAS 68937-40-6), a flame retardant and plasticizer, shares the diphenyl phosphate backbone but substitutes the benzimidazolylamido group with a tert-butylphenyl group. Key differences include:
- Physical Properties :
- Melting point: −21°C (tertbutylphenyl diphenyl phosphate) vs. unreported for the target compound.
- Boiling point: 260–420°C (tertbutylphenyl diphenyl phosphate) .
The benzimidazole group in the target compound likely increases melting point due to hydrogen bonding from the amide and aromatic nitrogen atoms.
- Environmental Impact : tertButylphenyl diphenyl phosphate is classified as hazardous to aquatic life (Aquatic Chronic 1/3) . The target compound’s benzimidazole moiety may introduce different degradation pathways or ecotoxicological profiles, though data are lacking.
Diphenyl Ether
Diphenyl ether (CAS 101-84-8) shares the diphenyl motif but replaces the phosphate-amide-benzimidazole structure with an oxygen bridge. This simpler structure results in lower polarity and distinct applications (e.g., heat-transfer fluids).
Comparative Data Table
Research Findings and Implications
- Synthetic and Analytical Methods : The structural elucidation of such compounds likely employs crystallographic tools like SHELX (), though direct evidence is absent here.
- Functional Differences : The benzimidazole-amido-phosphate structure may enhance solubility in polar solvents compared to tertbutylphenyl diphenyl phosphate, broadening applications in pharmaceuticals or coordination chemistry.
- Environmental and Safety Considerations : While tertbutylphenyl diphenyl phosphate is environmentally hazardous, the target compound’s benzimidazole group could either mitigate or exacerbate ecological risks, warranting further study.
Biological Activity
Diphenyl 1H-benzimidazol-2-ylamidophosphate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be represented by the following chemical structure:
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with phosphoric acid derivatives, leading to the formation of the desired phosphoramidate structure. The synthetic pathway is critical for ensuring the purity and bioactivity of the final product.
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Activity : Studies have shown that compounds containing benzimidazole moieties exhibit significant anti-proliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells, indicating strong growth inhibition capabilities .
- Antimicrobial Properties : The benzimidazole scaffold is known for its antibacterial properties. Research indicates that derivatives of benzimidazole can exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound's antibacterial efficacy remains limited .
Anticancer Studies
A notable study evaluated a series of benzimidazole derivatives for their anti-proliferative effects. The results indicated that compounds similar to this compound significantly inhibited cell growth through apoptosis induction and cell cycle arrest at the G1 phase. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the potential of these compounds as anticancer agents .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 9 | MCF-7 | 0.83 | Apoptosis induction |
| 17 | A549 | 1.20 | Cell cycle arrest |
| 28 | HeLa | 1.81 | Mitochondrial disruption |
Antimicrobial Studies
While specific studies on this compound are scarce, related compounds have shown promising antibacterial activity. For example, some imidazole and benzimidazole derivatives were tested against Staphylococcus aureus and Escherichia coli, with certain compounds exhibiting Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like ciprofloxacin .
Case Study 1: Anticancer Activity
In a study focused on the design and synthesis of benzimidazole derivatives, several compounds were evaluated for their anticancer properties. The findings suggested that modifications in the benzimidazole structure could enhance biological activity, with specific emphasis on the role of substituents in improving interactions with cellular targets .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed various benzimidazole-containing compounds for their antimicrobial effectiveness. While this compound was not directly tested, related compounds demonstrated significant antibacterial properties against resistant strains, highlighting the potential for developing new antimicrobial agents based on this chemical framework .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing diphenyl 1H-benzimidazol-2-ylamidophosphate and its derivatives?
- Methodology :
- Use sodium metabisulfite (Na₂S₂O₅) as a cyclization catalyst in dry DMF under nitrogen to form the benzimidazole core .
- Introduce phosphorylated groups via nucleophilic substitution or condensation reactions with diphenyl chlorophosphate .
- Monitor reaction progress using TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane .
Q. How can researchers validate the structural integrity of synthesized this compound?
- Methodology :
- Perform single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths and angles .
- Validate spectral data (¹H/¹³C NMR, IR) against computational predictions (e.g., DFT) .
- Cross-check purity (>99%) via GC/HPLC with internal standards .
Q. What analytical techniques are critical for assessing the compound’s stability under experimental conditions?
- Methodology :
- Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via LC-MS .
- Test hydrolytic stability in aqueous buffers (pH 1–12) to identify labile groups (e.g., phosphate esters) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?
- Methodology :
- Apply Etter’s graph set analysis to categorize hydrogen bonds (e.g., R²₂(8) motifs) using crystallographic data .
- Compare interaction networks in polymorphs to predict packing efficiency or solubility .
Q. What computational strategies are effective for studying the compound’s interactions with biological targets (e.g., kinases)?
- Methodology :
- Perform molecular docking (AutoDock Vina) using EGFR kinase structures (PDB: 1M17) to identify binding poses .
- Validate docking results with MD simulations (GROMACS) and MM-PBSA binding energy calculations .
Q. How should researchers resolve contradictions in crystallographic data during structure refinement?
- Methodology :
- Use SHELXL’s TWIN/BASF commands to model twinning or disorder .
- Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
Q. What strategies optimize substituent effects on bioactivity in benzimidazole-phosphorylated derivatives?
- Methodology :
- Design derivatives with electron-withdrawing (e.g., -Cl) or donating (e.g., -CH₃) groups at R₂/R₅ positions (Table 1, ).
- Correlate substituent effects with IC₅₀ values in cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. How can ADMET analysis guide the prioritization of derivatives for in vivo studies?
- Methodology :
- Predict logP (lipophilicity) and BBB permeability via SwissADME .
- Assess hepatotoxicity using ProTox-II and CYP450 inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
